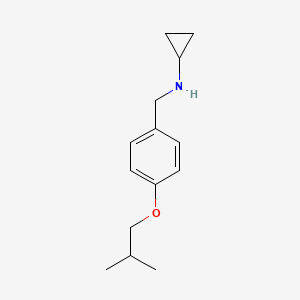

Cyclopropyl-(4-isobutoxybenzyl)-amine

Description

Properties

IUPAC Name |

N-[[4-(2-methylpropoxy)phenyl]methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11(2)10-16-14-7-3-12(4-8-14)9-15-13-5-6-13/h3-4,7-8,11,13,15H,5-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWMBVQQSXDPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling & Characterization: Cyclopropyl-(4-isobutoxybenzyl)-amine

Technical Monograph | Version 1.0

Executive Technical Summary

Target Analyte: Cyclopropyl-(4-isobutoxybenzyl)-amine CAS Registry Number: 1095127-65-3 Molecular Formula: C₁₄H₂₁NO Molecular Weight: 219.32 g/mol [1]

This guide serves as a technical dossier for the physicochemical characterization of this compound. This secondary amine features a lipophilic isobutoxy tail and a strained cyclopropyl headgroup, a structural motif often explored in medicinal chemistry to modulate metabolic stability and receptor affinity (e.g., Histamine H3 antagonists, Sigma receptors).

The following sections detail the theoretical property landscape, required experimental validation workflows, and synthesis logic, designed for application scientists in pre-clinical development.

Structural Analysis & Theoretical Properties

Before initiating wet-lab characterization, we must establish the in silico baseline. The molecule consists of three distinct pharmacophoric regions:

-

The Basic Center: A secondary amine (

) flanked by a methylene bridge and a cyclopropyl ring. -

The Lipophilic Tail: An isobutoxy ether (

). -

The Linker: A para-substituted benzene ring.

Calculated Physicochemical Parameters

Data derived from consensus medicinal chemistry algorithms (ACD/Labs, ChemAxon logic).

| Parameter | Predicted Value | Significance in Drug Design |

| cLogP | 3.2 – 3.6 | Indicates moderate-to-high lipophilicity; suggests good BBB permeability but potential solubility issues in neutral media. |

| pKa (Base) | 8.2 – 8.8 | The cyclopropyl group exerts a stronger electron-withdrawing inductive effect ( |

| LogD (pH 7.4) | ~1.8 – 2.2 | At physiological pH, a significant fraction exists as the cationic species, aiding solubility, though the lipophilic tail drives membrane partitioning. |

| TPSA | ~21.3 Ų | Low polar surface area suggests excellent passive permeability. |

| Rotatable Bonds | 5 | High flexibility in the ether tail; the cyclopropyl-N bond has restricted rotation. |

Synthetic Route & Impurity Profiling

To ensure data integrity during physicochemical testing, the source material must be synthesized with high specificity. The industry-standard approach for this motif is Reductive Amination , preferred for its avoidance of over-alkylation common in direct alkylation.

Recommended Synthesis Protocol: Reductive Amination

Reaction: Condensation of 4-isobutoxybenzaldehyde with cyclopropylamine, followed by reduction.

-

Imine Formation:

-

Reagents: 4-isobutoxybenzaldehyde (1.0 eq), Cyclopropylamine (1.1 eq).

-

Solvent: Dichloroethane (DCE) or Methanol (MeOH).

-

Conditions: Dehydrating agent (e.g.,

or molecular sieves) accelerates imine formation. Stir at RT for 2-4 hours.[2]

-

-

Reduction:

-

Reagent: Sodium triacetoxyborohydride (STAB) (1.5 eq).

-

Rationale: STAB is milder than

and selectively reduces the imine in the presence of the aldehyde, minimizing alcohol byproducts.

-

-

Workup:

-

Quench with saturated

. Extract with DCM. -

Purification: Flash column chromatography (Hexane/EtOAc).

-

Synthesis Workflow Visualization

The following diagram outlines the critical path and decision nodes for synthesis and purification.

Figure 1: Step-wise reductive amination workflow for the synthesis of this compound, highlighting critical reagent choices.

Experimental Characterization Protocols

Ionization Constant (pKa) Determination

Because the cyclopropyl group affects the basicity of the nitrogen differently than acyclic alkyls, experimental pKa is critical for predicting lysosomal trapping and solubility.

Method: Potentiometric Titration (Gold Standard)

-

Instrument: Sirius T3 or equivalent autotitrator.

-

Protocol:

-

Dissolve 1-2 mg of compound in 0.15 M KCl (ionic strength adjustor).

-

If solubility is low, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

-

Titrate from pH 2.0 to pH 12.0 using standardized KOH and HCl.

-

Success Criteria: A sharp inflection point indicating a single ionizable group.

-

Lipophilicity (LogP/LogD)

Method: Shake-Flask (Miniaturized) or HPLC-based estimation.

-

Why HPLC? The isobutoxy tail makes this molecule "sticky." Traditional shake-flask methods may suffer from emulsion formation or adsorption to plasticware.

-

Protocol (Chromatographic Hydrophobicity Index - CHI):

-

Column: C18 fast-gradient column.

-

Mobile Phase: Ammonium Acetate pH 7.4 / Acetonitrile.

-

Calibrate using a standard set of drugs with known LogD values (e.g., Propranolol, Caffeine).

-

Measure retention time (

) and convert to LogD using the calibration curve.

-

Solubility Profiling (Thermodynamic)

Solubility must be measured at both the gastric pH (1.2) and intestinal pH (6.8).

| Medium | Expected Outcome | Protocol Note |

| 0.1 N HCl (pH 1.2) | High (>10 mg/mL) | Forms a soluble hydrochloride salt. |

| PBS (pH 7.4) | Low (<0.1 mg/mL) | Predominantly neutral species; likely requires formulation aids (cyclodextrins) for biological assays. |

Stability & Handling

Chemical Stability

-

Oxidation: Secondary amines are susceptible to N-oxidation. The benzyl position is also prone to autoxidation upon prolonged exposure to air/light.

-

Storage: Store as the Hydrochloride (HCl) salt to passivate the nitrogen lone pair. Keep at -20°C under Argon.

-

-

Hydrolysis: The ether linkage is generally stable, but the cyclopropyl ring can open under harsh acidic conditions (though typically stable in standard physiological buffers).

Metabolic Stability (In Vitro prediction)

The structure suggests two primary metabolic "soft spots" that researchers must monitor during DMPK studies:

-

O-Dealkylation: CYP450-mediated cleavage of the isobutoxy tail (likely CYP2D6 or CYP3A4).

-

N-Dealkylation: Cleavage of the cyclopropyl group or the benzyl group.

Metabolic Pathway Visualization

Figure 2: Predicted metabolic liabilities. The isobutoxy tail is the primary site for Phase I oxidation.

References

- Synthesis of Cyclopropylamines:Smith, M. B. "Organic Synthesis." 4th Ed. Academic Press, 2016.

-

Physicochemical Profiling Guidelines: Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003.

- Cyclopropylamine Properties:Wiberg, K. B. "Structures, energies, and spectra of cyclopropanes." Chemical Reviews, 1989. (Fundamental physical chemistry of the cyclopropyl group).

-

CAS Registry Data: "Cyclopropyl-(4-isobutoxy-benzyl)-amine."[1] CAS Common Chemistry.

-

pKa Determination Protocols: Reijenga, J., et al. "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 2013.

Sources

Cyclopropyl-(4-isobutoxybenzyl)-amine CAS number 1095127-65-3 properties

An In-depth Technical Guide to Cyclopropyl-(4-isobutoxybenzyl)-amine (CAS: 1095127-65-3)

Introduction

This compound is a substituted benzylamine derivative featuring a cyclopropyl group attached to the benzylic amine. Its chemical structure combines several key pharmacophores that are of significant interest in modern medicinal chemistry and drug discovery. The cyclopropyl moiety, a small, strained carbocycle, is increasingly utilized by medicinal chemists to enhance the pharmacological profile of drug candidates.[1][2] Its unique stereoelectronic properties can improve metabolic stability, increase potency, modulate pKa, and provide conformational rigidity, which can lead to more favorable and specific binding to biological targets.[2][3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details the known physicochemical properties of this compound, outlines a robust and logical protocol for its chemical synthesis and purification, describes the analytical methods required for its structural elucidation, and discusses its potential applications and biological significance based on its structural components.

Part 1: Physicochemical Properties

The fundamental properties of this compound are summarized below. This information is primarily derived from chemical supplier data, as extensive experimental characterization is not widely available in peer-reviewed literature.[4][5]

| Property | Value | Source |

| CAS Number | 1095127-65-3 | [4][5] |

| IUPAC Name | N-(4-Isobutoxybenzyl)cyclopropanamine | Generated |

| Molecular Formula | C₁₄H₂₁NO | [4] |

| Molecular Weight | 219.32 g/mol | [4] |

| SMILES | CC(C)COC1=CC=C(CNC2CC2)C=C1 | [4] |

| MDL Number | MFCD11629936 | [4][5] |

| Physical Form | Not specified (Likely a liquid or low-melting solid) | Inferred |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Solubility | No data available (Expected to be soluble in common organic solvents) | Inferred |

Part 2: Synthesis and Purification

While a specific, published synthesis for this compound is not readily found, its structure strongly suggests a straightforward synthesis via reductive amination. This is a cornerstone reaction in medicinal chemistry for forming C-N bonds due to its high efficiency, mild reaction conditions, and broad substrate scope.

Proposed Synthetic Pathway: Reductive Amination

The most logical approach involves the reaction of 4-isobutoxybenzaldehyde with cyclopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is mild, selective for imines in the presence of aldehydes, and does not require acidic conditions.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol

-

Reaction Setup: To a solution of 4-isobutoxybenzaldehyde (1.0 eq) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask is added cyclopropylamine (1.1 eq). The mixture is stirred at room temperature for 20-30 minutes to facilitate imine formation.

-

Reduction: Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise to the stirring solution. The reaction is then monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed (typically 2-4 hours).

-

Causality: STAB is used as the reducing agent because it is less basic and more selective than other borohydrides like NaBH₄, reducing the risk of side reactions. Its mild nature is compatible with the aldehyde and the resulting amine product.

-

-

Aqueous Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is stirred for 15 minutes. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

-

Causality: The bicarbonate quench neutralizes any remaining acetic acid from the STAB reagent and ensures the amine product is in its free base form, maximizing its solubility in the organic solvent.

-

-

Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 30%) is a typical eluent system for separating the non-polar product from more polar impurities. The fractions containing the desired product are combined and concentrated to yield the pure amine.

Part 3: Structural Elucidation and Characterization

To confirm the identity and purity of the synthesized this compound, a standard suite of analytical techniques is required.

Caption: Standard analytical workflow for structural confirmation and purity analysis.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for each part of the molecule:

-

A doublet for the six methyl protons of the isobutyl group (~0.9-1.0 ppm).

-

A multiplet for the methine proton of the isobutyl group (~1.9-2.1 ppm).

-

A doublet for the -OCH₂- protons of the isobutyl group (~3.7-3.8 ppm).

-

A singlet for the benzylic (-CH₂-N) protons (~3.7-3.9 ppm).

-

Multiplets for the cyclopropyl protons, including the methine and methylene groups (~0.3-0.8 ppm and ~2.2-2.4 ppm).

-

Two doublets for the four aromatic protons of the para-substituted benzene ring (~6.8-6.9 ppm and ~7.2-7.3 ppm).

-

A broad singlet for the N-H proton, which may be exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 14 distinct carbon environments, including signals for the aliphatic isobutyl and cyclopropyl carbons, the aromatic ring carbons, the benzylic carbon, and the ether-linked methylene carbon.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. An electrospray ionization (ESI) mass spectrum would show a prominent peak for the protonated molecular ion [M+H]⁺ at an m/z of approximately 220.1701.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands, including a moderate N-H stretch (~3300-3400 cm⁻¹), aliphatic C-H stretches (~2850-3000 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and a strong C-O ether stretch (~1240-1250 cm⁻¹).

Part 4: Potential Biological Significance and Applications

The structural features of this compound suggest its primary utility as a scaffold or intermediate in drug discovery programs. The biological rationale is based on the well-documented contributions of its constituent parts.

The Role of the Cyclopropyl Group

The inclusion of a cyclopropyl ring is a strategic decision in medicinal chemistry to overcome common drug development hurdles.[2] Its benefits are multifaceted.

Caption: Key advantages of incorporating a cyclopropyl moiety into drug candidates.

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in corresponding linear alkanes. This increased bond dissociation energy makes them less susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism.[1] Attaching the cyclopropyl group to the nitrogen may protect the molecule from N-dealkylation or oxidation at adjacent positions.

-

Conformational Constraint: The rigid nature of the cyclopropyl ring restricts the number of conformations the molecule can adopt. This entropic advantage can lead to a more favorable binding affinity with a target receptor, thereby enhancing potency.[2]

-

Potential Liabilities: It is important to note that cyclopropylamines can, in some contexts, be bioactivated by CYP enzymes to form reactive intermediates that may lead to toxicity.[1] This potential liability must be assessed during preclinical development.

Potential Therapeutic Areas

Given the prevalence of the benzylamine and cyclopropylamine scaffolds, this molecule could serve as a starting point for developing agents in numerous fields:

-

Enzyme Inhibition: Many enzyme inhibitors feature similar structures. For instance, derivatives of cyclopropylamine have been investigated as potent inhibitors of histone demethylase KDM1A.[6]

-

Agrochemicals: Related structures, such as N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, have been synthesized and evaluated for herbicidal activity.[7]

-

General Drug Discovery: The molecule is a versatile building block that can be further functionalized to target a wide range of receptors and enzymes in areas such as oncology, infectious diseases, and neuroscience.[3][8]

Part 5: Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, a risk assessment must be based on the properties of its structural components, particularly the reactive amine functional group and the parent cyclopropylamine. The SDS for cyclopropylamine indicates significant hazards.[9][10][11]

-

Potential Hazards (Inferred from Cyclopropylamine):

-

Health: Harmful if swallowed, in contact with skin, or if inhaled.[9][10] Causes severe skin burns and eye damage.[9][10]

-

Physical: The parent amine is a highly flammable liquid and vapor.[9][12] While the target compound has a higher molecular weight, it should still be treated as potentially flammable.

-

-

Recommended Handling Procedures:

-

Handle only in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound (CAS 1095127-65-3) is a chemical entity with significant potential as an intermediate and scaffold for research and development, particularly in the pharmaceutical and agrochemical sectors. While detailed experimental data on the compound itself is scarce, its structure allows for a clear and logical approach to its synthesis, characterization, and potential application. The strategic inclusion of the cyclopropyl group suggests that derivatives of this molecule could possess favorable pharmacological properties, such as enhanced metabolic stability and binding potency. Future research should focus on the execution of its synthesis, full spectroscopic characterization, and screening in relevant biological assays to unlock its full potential.

References

-

The Good Scents Company. cyclopropyl amine, 765-30-0. [Link]

-

LabFind. [QD-3113] CAS 1095127-65-3 | Cyclopropyl-(4-isobutoxy-benzyl)-amine 95%. [Link]

-

Angene Chemical. Safety Data Sheet - Cyclopropyltributylstannane. [Link]

-

The Good Scents Company. hydroxypropyl methyl cellulose, 9004-65-3. [Link]

-

Ataman Kimya. CYCLOPROPYLAMINE. [Link]

-

Wikipedia. Cyclopropylamine. [Link]

-

PubChem - NIH. Cyclopropyl | C3H5 | CID 123162. [Link]

-

PubMed. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. [Link]

- Google Patents. US3711549A - Process for manufacturing cyclopropylamine.

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

-

Hypha Discovery Blogs. Metabolism of cyclopropyl groups. [Link]

-

ChemRxiv. Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

Beilstein Journals. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

-

PubChem - NIH. A 304121 | C20H29N3O3 | CID 9906860. [Link]

-

Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

-

ResearchGate. Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. [Link]

-

ResearchGate. Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. [Link]

-

MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

-

PubChem. Methyl 2-((3S)-3-(3-((1E)-2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)benzoate. [Link]

-

MDPI. Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[12]arene with Hydroxyl and Amine Groups. [Link]

-

PubChem - NIH. Cellulose, 2-hydroxypropyl methyl ether | C18H41NO14 | CID 137698383. [Link]

-

Organic Chemistry Portal. New and easy route to primary cyclopropylamines from nitriles. [Link]

-

Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

CAS Common Chemistry. Hydroxypropyl methyl cellulose. [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1095127-65-3|Cyclopropyl-(4-isobutoxy-benzyl)-amine|BLD Pharm [bldpharm.com]

- 5. labfind.co.kr [labfind.co.kr]

- 6. cyclopropyl amine, 765-30-0 [thegoodscentscompany.com]

- 7. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. Cyclopropylamine 98 765-30-0 [sigmaaldrich.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Guide: Solubility and Stability Profiling of Cyclopropyl-(4-isobutoxybenzyl)-amine

[1][2][3][4]

Executive Summary & Structural Analysis

This compound is a lipophilic secondary amine characterized by three distinct structural motifs: a cyclopropyl group , a secondary amine center , and a 4-isobutoxybenzyl moiety .[1][2][3][4]

From a pre-formulation perspective, this structure dictates specific stability risks and solubility behaviors that must be interrogated:

-

Basicity (pKa ~9.0–9.8): The secondary amine functions as a proton acceptor.[2][3][4][5] Solubility will be highly pH-dependent, exhibiting a "U-shaped" or sigmoidal profile with maximum solubility in acidic media.[1][2][3][4]

-

Lipophilicity (LogP > 3.0 predicted): The isobutoxy tail and benzyl ring suggest low intrinsic water solubility (

), necessitating surfactant-based or biorelevant media testing.[1][2][3][4][5] -

Stability Liabilities:

-

Oxidative Susceptibility:[1][2][3][4][5] The benzylic carbon and the secondary nitrogen are prone to radical autoxidation (N-oxide formation, dealkylation).[2][3][4][5]

-

Acid Sensitivity: While generally robust, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol).[2][3][4][5] Under aggressive acidic stress, ring-opening or rearrangement is a theoretical risk that must be ruled out.[2][3]

-

Solubility Profiling Protocol

Rationale and Causality

Standard equilibrium solubility is insufficient for this compound due to its anticipated precipitation kinetics.[3][4][5] We employ a Thermodynamic Solubility Protocol using the Shake-Flask method, quantified by HPLC-UV.

Experimental Workflow (Self-Validating)

The protocol includes a "Mass Balance Check" to ensure adsorption to glass or filters does not skew results—critical for lipophilic amines.[3][4][5]

Step-by-Step Methodology:

-

Preparation: Weigh excess compound (~5–10 mg) into 4 mL borosilicate glass vials (avoid plastic to prevent sorption).

-

Media Addition: Add 1.0 mL of the respective buffer (Table 1).

-

Equilibration: Agitate at 37°C for 24 hours (orbital shaker, 200 rpm).

-

pH Verification: Measure pH after saturation. Amines can shift the bulk pH; if the shift is >0.1 units, adjust and re-equilibrate.[4][5]

-

Separation: Centrifuge at 13,000 rpm for 10 mins.

-

Filtration: Filter supernatant through 0.22 µm PVDF (pre-saturated).[3][4][5] Validation Step: Compare centrifuged vs. filtered samples to check for filter adsorption.[2][3][4][5]

-

Quantification: Dilute with mobile phase and analyze via HPLC.

Test Media Matrix

| Medium | Target pH | Rationale |

| 0.1 N HCl | 1.0 | Simulates gastric environment; expected max solubility (Salt form).[1][2][3][4][5] |

| Acetate Buffer | 4.5 | Transition zone; simulates fed state gastric/duodenal transition.[3][4][5] |

| Phosphate Buffer | 6.8 | Simulates intestinal environment; expected low solubility (Free base).[2][3][4][5] |

| FaSSIF | 6.5 | Fasted State Simulated Intestinal Fluid.[3][4][5] Tests solubilization by mixed micelles (Lecithin/Tauroglycocholate).[2][3][4] Critical for lipophilic drugs.[3][4] |

| Water | Unbuffered | Determines intrinsic solubility ( |

Stability Stress Testing (Forced Degradation)

Strategic Approach

The goal is not just to degrade the molecule, but to identify degradation pathways to select stability-indicating analytical methods.[3][4][5]

Stress Conditions & Mechanistic Targets

| Stressor | Condition | Duration | Mechanistic Target |

| Acid Hydrolysis | 1N HCl, 60°C | 24–48 h | Cyclopropyl Ring Opening: Check for chloropropyl derivatives. Ether Cleavage: Check for 4-hydroxybenzyl analog. |

| Base Hydrolysis | 1N NaOH, 60°C | 24–48 h | General hydrolysis (Unlikely to degrade, serves as negative control).[2][3][4][5] |

| Oxidation | 3% H₂O₂, RT | 4–24 h | N-Oxidation: Formation of Hydroxylamine/N-oxide.[1][2][3][4][5] Benzylic Oxidation: Formation of benzaldehyde/benzoic acid derivatives.[3][4][5] |

| Thermal | 80°C (Solid) | 7 Days | Solid-state stability; dimerization or polymorphic transitions.[1][2][3][4][5] |

| Photolysis | 1.2M Lux hours | ICH Q1B | Radical processes: Benzylic radical formation.[2][3][4][5] |

Analytical Method (HPLC-DAD)[1][2][3][4][5]

-

Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 150 mm.[2][3][4][5] High pH stability preferred.[3][4]

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[2][3][4][5] Why? Basic pH keeps the amine neutral, improving peak shape and retention.[2]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV 210 nm (Amine/Cyclopropyl) and 254 nm (Aromatic).[2][3][4][5]

Visualization: Stability Decision Logic

The following diagram illustrates the decision logic for characterizing degradation products, specifically distinguishing between oxidative and acid-catalyzed pathways.

Caption: Decision tree for identifying degradation pathways, separating acid-catalyzed ring/ether events from oxidative amine modifications.

References

-

ICH Expert Working Group. (2003).[3][4][5] ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[2][3][4][5] International Council for Harmonisation.[3][4] [Link]

-

Wahanik, A. L., et al. (2011).[2][3][4][5] Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.[1][2][3][4][5][6][7][8] Beilstein Journal of Organic Chemistry.[3][4][6] [Link](Cited for cyclopropyl amine handling and salt formation context).[1][2][3][4][5]

-

Dressman, J. B., et al. (1998).[2][3][4][5] Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms.[3][4][5] Pharmaceutical Research.[3][4][9] [Link](Basis for FaSSIF/FeSSIF media selection).

-

PubChem. (2025).[3][4][5] Compound Summary: N-(4-isobutoxybenzyl)cyclopropanamine.[1][2][3][4][5] National Library of Medicine.[3][4][5] [Link](Structural verification).[1][2][3][4][5]

Sources

- 1. Tasquinimod | C20H17F3N2O4 | CID 54682876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. xcessbio.com [xcessbio.com]

- 3. N-(5-chloro-2-isopropylbenzyl)cyclopropanamine | C13H18ClN | CID 66158544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclopropylamine 98 765-30-0 [sigmaaldrich.com]

- 5. N-Isobutylcyclopropanamine | C7H15N | CID 16775388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. cyclopropyl amine, 765-30-0 [thegoodscentscompany.com]

- 8. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

Methodological & Application

Protocol for the synthesis of N-substituted cyclopropylamines

An Application Scientist's Guide to the Synthesis of N-Substituted Cyclopropylamines: Protocols and Mechanistic Insights

Introduction

The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry and drug discovery.[1][2][3] Its unique conformational constraints, metabolic stability, and ability to modulate physicochemical properties such as pKa and lipophilicity make it a highly sought-after component in the design of novel therapeutic agents.[1] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and versatile protocols for the synthesis of N-substituted cyclopropylamines, with a focus on the underlying mechanisms and practical considerations for their successful implementation.

Strategic Approaches to N-Substituted Cyclopropylamine Synthesis

The synthesis of N-substituted cyclopropylamines can be broadly categorized into two main strategies:

-

Formation of the cyclopropane ring on a nitrogen-containing precursor.

-

Introduction of a nitrogen substituent onto a pre-existing cyclopropane ring.

This guide will delve into key methodologies that exemplify these strategies, offering detailed protocols and mechanistic rationale to aid in method selection and optimization.

Method 1: The Kulinkovich-de Meijere and Kulinkovich-Szymoniak Reactions

The Kulinkovich reaction and its nitrogen-focused variants, the de Meijere and Szymoniak reactions, are powerful methods for constructing the cyclopropylamine core from readily available starting materials.[4][5][6] These reactions proceed through a common key intermediate: a titanacyclopropane.[7][8][9]

Mechanism of Action

The reaction is initiated by the formation of a dialkyltitanium species from a titanium(IV) alkoxide and a Grignard reagent that possesses at least one β-hydrogen. This unstable species undergoes β-hydride elimination to generate the reactive titanacyclopropane intermediate.[4][9]

-

Kulinkovich-de Meijere Reaction: The titanacyclopropane reacts with an N,N-disubstituted amide. The carbonyl group inserts into a titanium-carbon bond, forming an oxatitanacyclopentane. Due to the poor leaving group ability of the dialkylamino group, this intermediate undergoes ring-opening to an iminium-titanium oxide inner salt, which then cyclizes to afford the tertiary cyclopropylamine.[6]

-

Kulinkovich-Szymoniak Reaction: When a nitrile is used as the substrate, the titanacyclopropane adds across the carbon-nitrogen triple bond. Subsequent treatment with a Lewis acid promotes the conversion of the resulting azatitanacycle into the primary cyclopropylamine.[5]

Caption: General mechanism of Kulinkovich-type reactions for cyclopropylamine synthesis.

Protocol 1: Synthesis of N,N-Dibenzyl-1-phenylcyclopropylamine (Kulinkovich-de Meijere)

This protocol is adapted from the procedure described by de Meijere and co-workers.[6][10]

Materials:

-

N,N-Dibenzylbenzamide

-

Titanium(IV) isopropoxide (Ti(O-iPr)4)

-

Ethylmagnesium bromide (EtMgBr) in THF (e.g., 1 M solution)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), add N,N-dibenzylbenzamide (1.0 equiv) and anhydrous THF (to make a ~0.2 M solution).

-

Add titanium(IV) isopropoxide (1.2 equiv) via syringe.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add ethylmagnesium bromide solution (2.5 equiv) dropwise via a syringe pump over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding saturated aqueous NaHCO3 solution at 0 °C.

-

Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N,N-dibenzyl-1-phenylcyclopropylamine.

| Reagent | Molar Equiv. | Purpose |

| N,N-Dibenzylbenzamide | 1.0 | Substrate |

| Ti(O-iPr)4 | 1.2 | Catalyst precursor |

| EtMgBr | 2.5 | Forms the titanacyclopropane reagent |

| THF | - | Anhydrous solvent |

| Sat. aq. NaHCO3 | - | Quenching agent |

Method 2: Reductive Amination of Cyclopropyl Ketones

Reductive amination is a robust and widely used method for the synthesis of amines.[11] In the context of cyclopropylamine synthesis, it involves the reaction of a cyclopropyl ketone with a primary or secondary amine in the presence of a reducing agent.[3][12]

Mechanism of Action

The reaction proceeds in two main steps:

-

Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the cyclopropyl ketone to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[11]

-

Reduction: A reducing agent, typically a hydride source, reduces the C=N double bond of the imine or iminium ion to yield the N-substituted cyclopropylamine.[11]

Commonly used reducing agents include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (STAB). STAB is often preferred as it is milder and can be used in a one-pot procedure without the need to pre-form the imine.

Caption: General workflow for one-pot reductive amination.

Protocol 2: Synthesis of N-Benzyl-N-methylcyclopropylamine

Materials:

-

Cyclopropyl methyl ketone

-

N-Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Acetic acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a round-bottom flask, add cyclopropyl methyl ketone (1.0 equiv), N-benzylamine (1.1 equiv), and 1,2-dichloroethane (to make a ~0.3 M solution).

-

If desired, add a catalytic amount of acetic acid (0.1 equiv).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

-

Extract the mixture with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

| Reagent | Molar Equiv. | Purpose |

| Cyclopropyl Ketone | 1.0 | Carbonyl substrate |

| Amine | 1.1 | Nitrogen source |

| NaBH(OAc)3 | 1.5 | Mild reducing agent for imine/iminium ion |

| Acetic Acid | (0.1) | Optional catalyst for imine formation |

| DCE / MeOH | - | Anhydrous solvent |

Method 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond-forming reactions, enabling the coupling of amines with aryl or vinyl halides/triflates.[13][14] While predominantly used for aryl amines, this methodology can be adapted for the synthesis of N-cyclopropylamines from cyclopropyl halides or boronic acids.

Mechanism of Action

The catalytic cycle is generally understood to involve the following key steps:[13][15]

-

Oxidative Addition: A Pd(0) complex, stabilized by phosphine ligands, undergoes oxidative addition into the cyclopropyl-halide bond, forming a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: The N-substituted cyclopropylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[15]

The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) often providing the best results by promoting the reductive elimination step.[15][16][17]

Protocol 3: Synthesis of N-Phenylcyclopropylamine

Materials:

-

Cyclopropyl bromide or cyclopropylboronic acid

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

A suitable phosphine ligand (e.g., Xantphos or BrettPhos)

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3))

-

Anhydrous toluene or dioxane

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add Pd2(dba)3 (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equiv).

-

Add cyclopropyl bromide (1.0 equiv) and aniline (1.2 equiv).

-

Add anhydrous toluene to the tube.

-

Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a plug of Celite® to remove palladium residues.

-

Concentrate the filtrate and purify the crude product by column chromatography.

| Component | Role | Common Examples |

| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd2(dba)3, Pd(OAc)2 |

| Ligand | Stabilizes Pd, facilitates key steps | Xantphos, BrettPhos, BINAP[16] |

| Base | Deprotonates the amine | NaOtBu, K3PO4, Cs2CO3 |

| Cyclopropyl Electrophile | Cyclopropyl source | Cyclopropyl bromide, cyclopropyl triflate |

| Amine Nucleophile | Nitrogen source | Primary or secondary amines |

| Solvent | Anhydrous, aprotic | Toluene, Dioxane |

Alternative Method: The Gabriel Synthesis

For the synthesis of primary cyclopropylamines, which can be further N-substituted in subsequent steps, the Gabriel synthesis offers a classic and reliable route.[18][19][20] This method avoids the over-alkylation often seen when reacting alkyl halides directly with ammonia.[21]

The process involves N-alkylation of potassium phthalimide with a cyclopropyl halide, followed by the liberation of the primary amine using hydrazine (the Ing-Manske procedure) or acidic/basic hydrolysis.[20][21][22]

Conclusion

The synthesis of N-substituted cyclopropylamines is a well-developed field with a diverse array of reliable methods available to the modern chemist. The choice of synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, and functional group tolerance. The Kulinkovich-type reactions offer a powerful way to construct the cyclopropylamine core directly from carbonyl compounds. Reductive amination provides a straightforward and high-yielding pathway from cyclopropyl ketones. For more complex couplings, the palladium-catalyzed Buchwald-Hartwig amination offers unparalleled scope and efficiency. By understanding the mechanistic underpinnings of these key transformations, researchers can make informed decisions to successfully incorporate the valuable cyclopropylamine motif into their target molecules.

References

-

Kulinkovich Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

-

Kulinkovich reaction - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

Wu, Y.-D., Yu, Z.-X., & Houk, K. N. (2001). A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction. Journal of the American Chemical Society, 123(25), 6035–6044. [Link]

-

Kulinkovich-Szymoniak Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

-

Kulinkovich reaction - Grokipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

Kulinkovich-de Meijere Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

-

West, M. (2020). Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto. [Link]

-

Ashenhurst, J. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]

-

Couturier, C., et al. (2025, March 6). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 23, 2026, from [Link]

-

Review on the synthesis of cyclopropylamine derivatives. (2025, August 6). ResearchGate. [Link]

-

Gabriel Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved February 23, 2026, from [Link]

-

West, M. (2021). Synthesis of Substituted Cyclopropylamines via Metal Homoenolate Chemistry and Ni Catalysis. TSpace Repository. [Link]

-

Advances in the Synthesis of Cyclopropylamines. (2025, August 4). ResearchGate. [Link]

-

The Gabriel Synthesis - Chemistry Steps. (2020, April 15). Retrieved February 23, 2026, from [Link]

-

de Meijere, A., & Kozhushkov, S. I. (2005). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses, 81, 142. [Link]

-

West, M. J., et al. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Organic Letters. [Link]

-

Gabriel synthesis - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

-

Gevorgyan, V., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970. [Link]

-

Wolfe, J. P., et al. (1999). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry. [Link]

-

Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. (n.d.). ChemRxiv. Retrieved February 23, 2026, from [Link]

-

Reductive amination - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

Reductive addition of amines to cyclopropyl ketones. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved February 23, 2026, from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

-

Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 23, 2026, from [Link]

Sources

- 1. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. longdom.org [longdom.org]

- 4. Kulinkovich Reaction [organic-chemistry.org]

- 5. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 6. Kulinkovich-de Meijere Reaction [organic-chemistry.org]

- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 21. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 22. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

Application Note: In Vivo Characterization of Cyclopropylamine-Based Mechanism-Based Inhibitors (MBIs)

Abstract & Scope

Cyclopropylamines (CPAs) represent a high-value but challenging structural motif in modern drug discovery. While they serve as potent bioisosteres and critical warheads for epigenetic targets (e.g., LSD1/KDM1A inhibitors like Tranylcypromine derivatives) and anti-infectives, their strained ring system introduces unique risks.

CPAs frequently act as Mechanism-Based Inhibitors (MBIs) or "suicide substrates." They undergo single-electron transfer (SET) oxidation, leading to ring opening and the formation of reactive radical intermediates that covalently modify the active sites of enzymes (e.g., MAO-A/B, LSD1, CYP450s).

This guide provides a non-standard, mechanism-centric workflow for characterizing CPAs in vivo, moving beyond generic ADME profiling to address the specific instability and reactivity of the cyclopropyl ring.

Chemical Stability & Formulation Strategy

The Challenge: CPAs are secondary or primary amines with a strained ring. They are susceptible to oxidation and, in some cases, acid-catalyzed ring opening, though metabolic opening is the primary in vivo concern.

Formulation Protocol for In Vivo Dosing

-

Salt Selection: Free bases of CPAs are often volatile oils or hygroscopic solids. Convert to Hydrochloride (HCl) or Tosylate salts for solid-state stability and improved aqueous solubility.

-

Vehicle Constraints:

-

Avoid: Aldehydes or ketones in excipients (e.g., certain flavorings or degrading PEG impurities) to prevent Schiff base formation.

-

Preferred: 0.5% Methylcellulose (MC) or 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in citrate buffer (pH 4.5–5.5).

-

-

Stability Check: Verify solution stability via LC-MS/MS after 24h at Room Temperature (RT) before dosing. Look for M+16 (oxidation) or M+18 (hydration/ring opening) peaks.

Pharmacokinetics (PK): Assessing Mechanism-Based Inhibition (MBI)

Scientific Rationale: Standard PK assumes linear clearance. However, CPAs often inhibit the very enzymes responsible for their metabolism (Autoinhibition). This leads to non-linear PK , where exposure (AUC) increases disproportionately with dose or upon repeat dosing.

Diagram 1: The Suicide Inhibition Mechanism

The following diagram illustrates the metabolic fate of CPAs, highlighting the critical "Ring Opening" step that defines their biological activity and toxicity.

Figure 1: Mechanism of Action for Cyclopropylamines. The "Suicide Event" leads to target silencing (PD efficacy) or CYP inactivation (Toxicity).

Protocol: In Vivo Time-Dependent Inhibition (TDI) Assessment

Objective: Determine if the CPA induces autoinhibition or inhibits CYP450s irreversibly.

-

Animal Model: Male Sprague-Dawley Rats (n=3 per group). Cannulated for serial blood sampling.

-

Dosing Regimen:

-

Group A (Single Dose): 5 mg/kg PO.

-

Group B (Repeat Dose): 5 mg/kg PO, QD for 5 days.

-

-

Sampling:

-

Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24h.

-

Critical Step: On Day 5 (Group B), sample exactly as Day 1.

-

-

Analysis:

-

Compare

(Day 1) vs. -

Calculation: Accumulation Ratio (

) = -

Interpretation: If

(and

-

Pharmacodynamics (PD): Target Engagement (LSD1 Focus)

Context: For LSD1 inhibitors (e.g., Tranylcypromine analogs), plasma concentration is a poor proxy for efficacy because the inhibition is irreversible . The drug may clear from plasma in 2 hours, but the enzyme remains inhibited for days (turnover-dependent).

Biomarker: Methylation status of Histone H3 Lysine 4 (H3K4).[1][2] LSD1 demethylates H3K4me1/2.[1] Inhibition leads to accumulation of H3K4me2 .

Protocol: Histone Extraction & H3K4me2 Quantification

Target Tissue: Spleen (surrogate) or Tumor Xenograft (e.g., Kasumi-1 AML model).

Step 1: Tissue Harvest & Homogenization

-

Harvest 50mg tissue; flash freeze in liquid nitrogen immediately to stop demethylase activity.

-

Thaw in TEB Lysis Buffer (PBS containing 0.5% Triton X-100, 2mM PMSF, 0.02% NaN3).

-

Homogenize and incubate on ice for 10 min.

-

Centrifuge (6,500 x g, 10 min, 4°C). Discard supernatant (cytosolic fraction).

-

Wash pellet with TEB buffer.

Step 2: Acid Extraction of Histones

Rationale: Histones are highly basic; acid extraction separates them from DNA and other proteins.

-

Resuspend pellet in 0.2N HCl (400 µL).

-

Rotate overnight at 4°C.

-

Centrifuge (6,500 x g, 10 min). Keep Supernatant (contains Histones).

-

Neutralize with NaOH or dialyze against PBS.

Step 3: Quantification (Western Blot or ELISA)

-

Normalize samples by total protein (BCA assay).

-

Primary Antibody: Anti-H3K4me2 (Rabbit mAb).

-

Normalization Antibody: Anti-Total H3.

-

Data Output: Report ratio of H3K4me2 / Total H3.

Diagram 2: PD Workflow for Irreversible Inhibitors

Figure 2: Pharmacodynamic workflow for isolating histones to measure LSD1 target engagement.

Safety Assessment: Reactive Metabolite Trapping

The Risk: Ring opening can generate reactive intermediates that bind hepatic proteins, causing idiosyncratic drug-induced liver injury (DILI).[3] This was the mechanism behind Trovafloxacin hepatotoxicity.[3]

Protocol: GSH Trapping Assay (In Vitro/Ex Vivo)

-

Incubation: Incubate compound (10 µM) with Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH, 5mM) .

-

Control: HLM without NADPH (negative control).

-

Analysis: LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts) or precursor ion scanning for GSH fragments (m/z 308).

-

Threshold: If GSH-adduct covalent binding > 50 pmol/mg protein, the compound is high risk.

Data Summary Table: Key Parameters for CPA Evaluation

| Parameter | Assay Type | Critical Threshold / Observation | Implication |

| Metabolic Stability | Microsomal Stability | High Intrinsic Clearance ( | Rapid ring opening; poor bioavailability. |

| TDI (CYP Inhibition) | IC50 Shift Assay | IC50 (30 min pre-inc) < IC50 (0 min) | Mechanism-Based Inhibition (DDI Risk). |

| Target Engagement | H3K4me2 Blot | Increased Methylation vs. Vehicle | Successful LSD1 inhibition (in vivo). |

| Reactivity | GSH Trapping | M+307 adducts detected | Risk of Idiosyncratic Toxicity (DILI). |

References

-

Mechanism of CPA Inactivation: Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology.[4] CRC Press.

-

LSD1 Inhibitor Discovery: Mould, D. P., et al. (2017). Development of (Spirene)cyclopropylamine Inhibitors of LSD1. Journal of Medicinal Chemistry.

-

Trovafloxacin Toxicity Mechanism: Kalgutkar, A. S., et al. (2005). Metabolic activation of the hepatotoxic fluoroquinolone trovafloxacin.[3] Chemical Research in Toxicology.

-

LSD1 PD Protocols: Hierzberger, P., et al. (2022). Standardized methods for histone extraction and analysis. Epigenetics & Chromatin.[1]

-

CYP450 Inactivation: Orr, S. T., et al. (2012).[4] Mechanism-based inactivation of cytochrome P450 enzymes.[4][5][6][7] Drug Metabolism Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 5. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of CYP Mechanism-Based Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 7. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cyclopropyl-(4-isobutoxybenzyl)-amine in Agrochemical Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of Cyclopropyl-(4-isobutoxybenzyl)-amine in the field of agrochemical research. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for investigating this compound as a novel agrochemical agent, with a primary focus on its potential as a fungicide.

Introduction and Scientific Rationale

This compound is a synthetic organic compound featuring two key structural motifs known for their roles in biologically active molecules: a cyclopropylamine group and a substituted benzylamine moiety. The inherent reactivity of the strained cyclopropane ring, coupled with the versatile chemical nature of the benzylamine scaffold, suggests a strong potential for agrochemical applications.[1] Benzylamine derivatives have been utilized in the development of various pesticides, including fungicides and herbicides, while cyclopropylamine moieties are present in a range of bioactive compounds used in agriculture.[1][2][3][4]

This document hypothesizes that this compound may exhibit potent antifungal properties against a spectrum of plant pathogenic fungi. The lipophilic isobutoxy group could enhance membrane permeability, facilitating the uptake of the compound by fungal cells. The proposed research workflow aims to systematically evaluate this hypothesis through a series of in vitro and in vivo assays.

Hypothesized Mechanism of Action

Based on the known mechanisms of action of similar antifungal compounds, several pathways could be targeted by this compound. One prominent hypothesis is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5] Specifically, the compound may act as an inhibitor of lanosterol 14-α-demethylase (CYP51), a key enzyme in this pathway.[6][7][8] Alternatively, it could interfere with other vital cellular processes such as cell wall synthesis, nucleic acid synthesis, or microtubule function.[5] Another potential mechanism involves the disruption of signaling pathways, such as the Hog1 MAP kinase pathway, which is crucial for stress response in fungi.[9]

Visualizing the Hypothesized Fungal Cell Disruption

Caption: Hypothesized cellular targets of this compound in a fungal cell.

Synthesis of this compound

A plausible synthetic route for this compound involves the reductive amination of 4-isobutoxybenzaldehyde with cyclopropylamine. This is a common and efficient method for the synthesis of N-substituted benzylamines.

Synthetic Workflow Diagram

Caption: A proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of the antifungal properties of this compound.

In Vitro Antifungal Screening

This protocol is designed to assess the broad-spectrum antifungal activity of the test compound against a panel of economically important plant pathogenic fungi.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Agar (PDA)

-

Sterile petri dishes

-

Cultures of pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani, Colletotrichum gloeosporioides)

-

Positive control fungicide (e.g., Fluconazole, Mancozeb)

-

Sterile cork borer

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Media Preparation: Autoclave PDA medium and cool to 50-60°C.

-

Compound Incorporation: Add the stock solution to the molten PDA to achieve final concentrations (e.g., 10, 50, 100 µg/mL). Also prepare a DMSO control and a positive control plate.

-

Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

-

Incubation: Incubate the plates at 25 ± 2°C in the dark.

-

Data Collection: Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the plate.

-

Analysis: Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the average diameter of the fungal colony in the control and T is the average diameter of the fungal colony in the treatment.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol determines the lowest concentration of the compound that inhibits visible fungal growth (MIC) and the lowest concentration that kills the fungus (MFC).

Materials:

-

This compound

-

Potato Dextrose Broth (PDB)

-

96-well microtiter plates

-

Fungal spore suspension (1 x 10^5 spores/mL)

-

Spectrophotometer (for MIC)

-

PDA plates (for MFC)

Procedure:

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in PDB in a 96-well plate.

-

Inoculation: Add the fungal spore suspension to each well. Include a positive control (broth + spores + standard fungicide) and a negative control (broth + spores).

-

Incubation: Incubate the plate at 25 ± 2°C for 48-72 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm.

-

MFC Determination: Take an aliquot from the wells showing no growth and streak it onto fresh PDA plates.

-

Incubation: Incubate the PDA plates at 25 ± 2°C for 48-72 hours.

-

MFC Reading: The MFC is the lowest concentration from which no fungal growth occurs on the PDA plate.

In Vivo Efficacy on a Model Plant System

This protocol evaluates the protective and curative potential of the compound on a susceptible host plant.

Materials:

-

This compound

-

Tween-20 (surfactant)

-

Healthy, susceptible host plants (e.g., tomato or bean seedlings)

-

Fungal pathogen spore suspension

-

Spray bottles

-

Growth chamber

Procedure:

-

Formulation Preparation: Prepare a spray formulation of the test compound at various concentrations with a small amount of Tween-20 to ensure adhesion.

-

Protective Assay: a. Spray the plants with the compound formulation. b. After 24 hours, inoculate the plants with the fungal spore suspension.

-

Curative Assay: a. Inoculate the plants with the fungal spore suspension. b. After 24 hours, spray the plants with the compound formulation.

-

Controls: Include a negative control (sprayed with water and Tween-20) and a positive control (sprayed with a commercial fungicide).

-

Incubation: Maintain the plants in a growth chamber with appropriate conditions for disease development.

-

Disease Assessment: After a set period (e.g., 7-14 days), assess the disease severity using a rating scale (e.g., percentage of leaf area infected).

-

Analysis: Calculate the disease control efficacy.

Experimental Workflow Visualization

Caption: A generalized workflow for the agrochemical evaluation of a novel compound.

Data Presentation and Interpretation

Quantitative data from the antifungal assays should be tabulated for clear comparison.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | Concentration (µg/mL) | Mean Radial Growth (mm) ± SD | Growth Inhibition (%) |

| F. oxysporum | Control (DMSO) | 90.0 ± 0.0 | 0 |

| 10 | 65.2 ± 1.5 | 27.6 | |

| 50 | 23.1 ± 1.2 | 74.3 | |

| 100 | 5.0 ± 0.0 | 94.4 | |

| B. cinerea | Control (DMSO) | 90.0 ± 0.0 | 0 |

| 10 | 72.5 ± 2.1 | 19.4 | |

| 50 | 35.8 ± 1.8 | 60.2 | |

| 100 | 8.3 ± 0.6 | 90.8 |

Table 2: MIC and MFC Values of this compound

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |

| F. oxysporum | 62.5 | 125 |

| B. cinerea | 125 | 250 |

Conclusion

The structural features of this compound make it a promising candidate for agrochemical research, particularly as a novel fungicide. The protocols outlined in these application notes provide a robust framework for its systematic evaluation. Positive results from these studies would warrant further investigation into its mechanism of action, toxicological profile, and formulation development for potential field applications.

References

- Pellos Group. (2025, August 7). Benzylamine is an organic compound with the chemical formula.

- Vertex AI Search. (2024, November 20). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects.

- Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.

- NINGBO INNO PHARMCHEM CO.,LTD. Benzylamine: A Versatile Primary Amine for Pharmaceutical Synthesis, Agrochemicals, and Industrial Applications.

- Google Patents. (n.d.). US4822822A - Benzylamine derivatives, and use thereof.

- MDPI. (2024, August 14). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.

- ResearchGate. (n.d.). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives.

- MDPI. (2022, October 31). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one.

- PubMed. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.

- PubMed. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.

- Pharmacy Freak. (2025, October 17). Mechanism of Action of Antifungal Drugs.

- PubMed. (2024, February 21). Discovery of N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine as a Potential Antifungal Agent against Sporidia Growth and Teliospore Germination of Sporisorium scitamineum.

Sources

- 1. longdom.org [longdom.org]

- 2. pellosleather.com [pellosleather.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. nbinno.com [nbinno.com]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine as a Potential Antifungal Agent against Sporidia Growth and Teliospore Germination of Sporisorium scitamineum - PubMed [pubmed.ncbi.nlm.nih.gov]

Use of Cyclopropyl-(4-isobutoxybenzyl)-amine in fragment-based drug discovery

Abstract

This guide details the biophysical characterization and medicinal chemistry utility of Cyclopropyl-(4-isobutoxybenzyl)-amine (CIB-Amine) within a Fragment-Based Drug Discovery (FBDD) campaign. Distinguished by its "Rule of Three" compliance and the metabolic robustness of its N-cyclopropyl moiety, this scaffold serves as a privileged starting point for targeting G-Protein Coupled Receptors (GPCRs) and hydrophobic enzyme pockets. We provide validated protocols for Surface Plasmon Resonance (SPR) solvent correction and Saturation Transfer Difference (STD) NMR epitope mapping to transition this fragment from a "hit" to a "lead."

Introduction: The "Privileged" Fragment

In FBDD, the quality of the starting library dictates the success of the campaign. This compound represents a high-value "seed" fragment due to three specific structural features:

-

N-Cyclopropyl Constraint: Unlike isopropyl or ethyl groups, the cyclopropyl ring introduces significant conformational rigidity (

-hole interactions) and resistance to cytochrome P450 N-dealkylation, a common metabolic liability in early leads [1]. -

Isobutoxy Tail: This moiety allows the fragment to probe deep hydrophobic pockets (lipophilic efficiency) while maintaining a molecular weight < 250 Da.

-

Secondary Amine Vector: The central nitrogen acts as a defined "growth vector," allowing for rapid expansion via amide coupling or reductive amination without disrupting the core binding mode.

Physicochemical Profile (Calculated)

| Property | Value | FBDD "Rule of 3" Status |

| Molecular Weight | 219.33 Da | Pass (< 300) |

| cLogP | ~2.8 | Pass (< 3) |

| H-Bond Donors | 1 (NH) | Pass (< 3) |

| H-Bond Acceptors | 2 (N, O) | Pass (< 3) |

| Rotatable Bonds | 5 | Pass (< 3 is ideal, but acceptable) |

Experimental Workflow: The Screening Cascade

The following diagram illustrates the decision matrix for validating CIB-Amine binding.

Figure 1: Critical path for fragment validation. Note that SPR is used as the primary screen due to its throughput and sensitivity to weak binders.

Protocol A: Surface Plasmon Resonance (SPR) Screening

Fragments like CIB-Amine often exhibit fast on/off rates and low binding responses (

Materials

-

Instrument: Biacore 8K or T200 (or equivalent).

-

Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).

-

Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20) + 2% DMSO .

-

Ligand: Target Protein (immobilized to ~2000-4000 RU to maximize signal for small fragments).

Step-by-Step Methodology

-

Immobilization:

-

Use standard Amine Coupling (EDC/NHS).

-

Critical: Aim for a high theoretical

. -

Formula:

(stoichiometry). -

For CIB-Amine (219 Da) and a 50 kDa protein, you need ~4000 RU immobilized to see a 17 RU signal.

-

-

Solvent Correction Cycles (Mandatory):

-

Prepare 8 buffer solutions with DMSO concentrations ranging from 1.5% to 2.8% (bracketing the 2% running buffer).

-

Inject these "blank" cycles at the start, middle, and end of the run.

-

Why: This builds a calibration curve to mathematically remove the bulk RI signal, which is often larger than the fragment binding signal itself [3].

-

-

Fragment Injection:

-

Prepare CIB-Amine concentration series: 0, 50, 100, 250, 500, 1000

M. -

Flow Rate: High flow (30-50

L/min) to minimize mass transport limitations. -

Contact Time: 30 seconds (sufficient for fast-kinetics fragments).

-

Dissociation Time: 15 seconds.

-

-

Data Analysis:

-

Apply "Solvent Correction" in evaluation software.

-

Fit to Steady State Affinity (1:1) model. Do not attempt Kinetic Fit (

) if the sensorgram is "square-wave" (too fast to resolve).

-

Protocol B: STD-NMR Epitope Mapping

Once binding is confirmed by SPR, Saturation Transfer Difference (STD) NMR identifies which part of CIB-Amine contacts the protein. This validates that the binding is specific and not an aggregation artifact [4].

Mechanism

We saturate the protein with RF pulses. Magnetization transfers from the protein to the bound fragment via the Nuclear Overhauser Effect (NOE). When the fragment dissociates, it carries this magnetization into the bulk solution, reducing its signal intensity in the difference spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Protein: 10-20

M (deuterated buffer, PBS pH 7.4). -

Ligand (CIB-Amine): 500-1000

M (excess is crucial; 50:1 to 100:1 ratio). -

Solvent: 90%

/ 10% DMSO-

-

-

Pulse Sequence (stddiff):

-

On-Resonance Irradiation: 0.0 to -1.0 ppm (targets protein methyls, avoids ligand signals).

-

Off-Resonance Irradiation: 30 ppm (control).

-

Saturation Time: 2.0 seconds (Gaussian train pulses).

-

-

Data Interpretation:

-

Subtract "On-Resonance" from "Off-Resonance" spectra.

-

Result: Only protons in close contact (< 5 Å) with the protein will appear in the difference spectrum.

-

Specific Expectation for CIB-Amine:

-

If the Isobutoxy group signals (doublet ~0.9 ppm, doublet ~3.7 ppm) are strongest: The fragment binds via the hydrophobic tail.

-

If the Cyclopropyl signals (multiplets ~0.4-0.8 ppm) are strongest: The headgroup is the primary anchor.

-

Absence of signal: The compound does not bind, or the exchange rate is too slow (

is too low) for STD detection.

-

-

Fragment Evolution Strategy: From Hit to Lead

The true power of CIB-Amine lies in its secondary amine "handle."

Figure 2: Synthetic growth vectors. The secondary amine allows for modular library expansion.

Optimization Logic:

-

Grow: Acylate the nitrogen to reach adjacent sub-pockets.

-

Link: If a second fragment binds nearby (identified by X-ray), use the nitrogen to link them.

-

Rigidify: If the isobutoxy chain is too flexible (entropic penalty), cyclize it into a chromane or dihydrobenzofuran system.

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2][3] Journal of Medicinal Chemistry, 59(19), 8712–8756.[3]

-

Cytiva. (2020).[4][5] Solvent correction in Biacore systems: Principles and procedures. Cytiva Application Guides.

-

Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive SPR fragment screening workflow. Methods in Enzymology, 493, 169-218.

-

Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784–1788.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-cyclopropyl-4-[6-(2-hydroxyphenoxy)-4-(3,3,3-trifluoropropylamino)benzimidazol-1-yl]-2-methylbenzamide | C27H25F3N4O3 | CID 66562982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Kulinkovich-Szymoniak Reaction for Cyclopropylamine Synthesis

Welcome to the technical support center for the Kulinkovich-Szymoniak reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of their cyclopropylamine syntheses. Cyclopropylamines are crucial building blocks in medicinal chemistry and materials science, and mastering their synthesis is a valuable skill.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this powerful transformation.

I. Troubleshooting Guide: Diagnosing and Solving Common Issues

This section is structured to help you identify and resolve specific problems that may arise during the Kulinkovich-Szymoniak reaction.

Problem 1: Low to No Yield of the Desired Cyclopropylamine

"I've followed the standard protocol, but my reaction is yielding very little or none of the expected cyclopropylamine. What are the likely causes and how can I fix this?"

A low or non-existent yield is one of the most common frustrations. The issue often lies in the integrity of the reagents or the precise execution of the reaction conditions.

Possible Causes & Solutions:

-

Grignard Reagent Quality: The quality of the Grignard reagent is paramount.

-

Insight: Grignard reagents are highly sensitive to air and moisture. Exposure will lead to decomposition and a lower effective concentration.

-

Actionable Advice:

-

Always use freshly prepared Grignard reagents or titrate older commercial batches before use to determine the active concentration.

-

Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).

-

-

-

Titanium(IV) Isopropoxide Purity: The titanium catalyst is the heart of the reaction.

-

Insight: Titanium(IV) isopropoxide is also moisture-sensitive. Contamination with water will deactivate the catalyst.

-

Actionable Advice:

-

Use a freshly opened bottle of Ti(Oi-Pr)₄ or distill older bottles before use.

-

Store the reagent under an inert atmosphere and handle it with dry syringes or cannulas.

-

-

-

Stoichiometry of Reagents: The ratio of the reactants is critical for success.[3]

-

Insight: The reaction requires at least two equivalents of the Grignard reagent to form the active titanacyclopropane intermediate.[4][5] Using substoichiometric amounts of the titanium reagent can also decrease the yield of the desired cyclopropylamine.[3]

-

Actionable Advice:

-

Carefully check your calculations and ensure you are using the correct molar ratios. A typical starting point is 1 equivalent of nitrile, 1.1 equivalents of Ti(Oi-Pr)₄, and 2 equivalents of the Grignard reagent.

-

-

-

Reaction Temperature: Temperature control is crucial for the stability of the intermediates.

-

Insight: While the initial formation of the titanacyclopropane is often done at room temperature, subsequent steps may require cooling.

-

Actionable Advice:

-

Consider lowering the reaction temperature to 0 °C, which can limit the decomposition of starting materials and improve yields.[6]

-

-

Problem 2: Significant Formation of Side Products (Ketones or Tertiary Carbinamines)

"My reaction is producing a mixture of my desired cyclopropylamine along with a significant amount of a ketone or a tertiary carbinamine. How can I suppress these side reactions?"

The formation of these side products indicates that the reaction pathway is deviating from the desired cyclopropanation.

Possible Causes & Solutions:

-

Insufficient Lewis Acid Activation: The Lewis acid is key to the final ring-contraction step.

-